

Application Note: Determination of Metamitron Residues by LC-MS/MS

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Compound of Interest

Compound Name: Metamitron

Cat. No.: B166286

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Metamitron is a selective herbicide belonging to the triazinone chemical class, primarily used for weed control in sugar beet and other crops.[1] Due to its potential to persist in soil and plants, sensitive and reliable analytical methods are required to monitor its residue levels in food and environmental samples to ensure consumer safety and regulatory compliance.[1] This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of **metamitron** residues. The method utilizes a QuEChERS-based sample extraction procedure, providing high recovery and efficiency across various matrices.

Quantitative Data Summary

The following tables summarize the validation data for the LC-MS/MS method for **metamitron** analysis in different matrices.

Table 1: Method Validation Data in Food Matrices

Matrix	Fortification Level (ppm)	Mean Recovery (%)	Range (%)	RSD (%)	Limit of Quantification (LOQ) (ppm)	Reference
Apple	0.010	92	88-95	3	0.010	[2]
Chicken Egg	0.010	86-106	-	≤12	0.010	[2]
Cow Milk	0.010	86-106	-	≤12	0.010	[2]
Pork Meat	0.010	86-106	-	≤12	0.010	
Pork Fat	0.010	86-106	-	≤12	0.010	
Cow Liver	0.010	86-106	-	≤12	0.010	

Table 2: Method Validation Data in Water

Matrix	Fortification Level (µg/L)	Mean Recovery (%)	RSD (%)	Limit of Quantification (LOQ) (µg/L)	Limit of Detection (LOD) (µg/L)	Reference
Drinking Water	0.05	94-103	≤5	0.05	< 0.01	

Experimental Protocols

This section provides a detailed methodology for the analysis of **metamitron** residues.

Sample Preparation (QuEChERS Method EN 15662)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined extraction and clean-up procedure suitable for a wide range of pesticide residues in food and agricultural matrices.

a. Extraction:

- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For low-moisture samples, add an appropriate amount of water.
- Add 10 mL of acetonitrile.
- Add an appropriate internal standard solution.
- Shake vigorously for 1 minute.
- Add a packet of QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately shake vigorously for 1 minute.
- Centrifuge at ≥ 4000 rpm for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

- Take a 1 mL aliquot of the acetonitrile supernatant from the extraction step.
- Transfer it to a 2 mL micro-centrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO_4 , 50 mg Primary Secondary Amine - PSA).
- Vortex for 30 seconds.
- Centrifuge at high speed for 2 minutes.
- The resulting supernatant is the final extract.

c. Final Preparation:

- Filter the final extract through a 0.22 μm syringe filter into an autosampler vial.
- The sample is now ready for LC-MS/MS analysis. For some systems, the extract may be diluted with mobile phase to minimize matrix effects.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

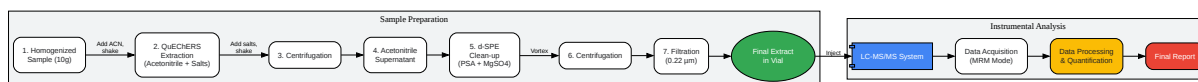
Parameter	Condition
Column	C18 reverse-phase column (e.g., Phenomenex Synergi Fusion C18, 50 x 2.0 mm, 4 µm)
Mobile Phase A	Water with 0.05% acetic acid or 2 mM ammonium formate with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.05% acetic acid or Methanol with 2 mM ammonium formate and 0.1% formic acid
Flow Rate	0.4 mL/min
Injection Volume	1-10 µL
Column Temperature	40 °C
Gradient Elution	Optimized to ensure separation from matrix interferences. A typical gradient starts with a low percentage of organic phase, which is ramped up to elute metatriton, followed by a high organic wash and re-equilibration.

b. Mass Spectrometry (MS) Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization, Positive (ESI+)
Precursor Ion ([M+H] ⁺)	m/z 203
Product Ions (MRM)	Quantification: m/z 175Confirmation: m/z 104
Ion Source Temperature	350 °C
Drying Gas Flow	10 L/min
Nebulizer Gas	3 L/min

Visualizations

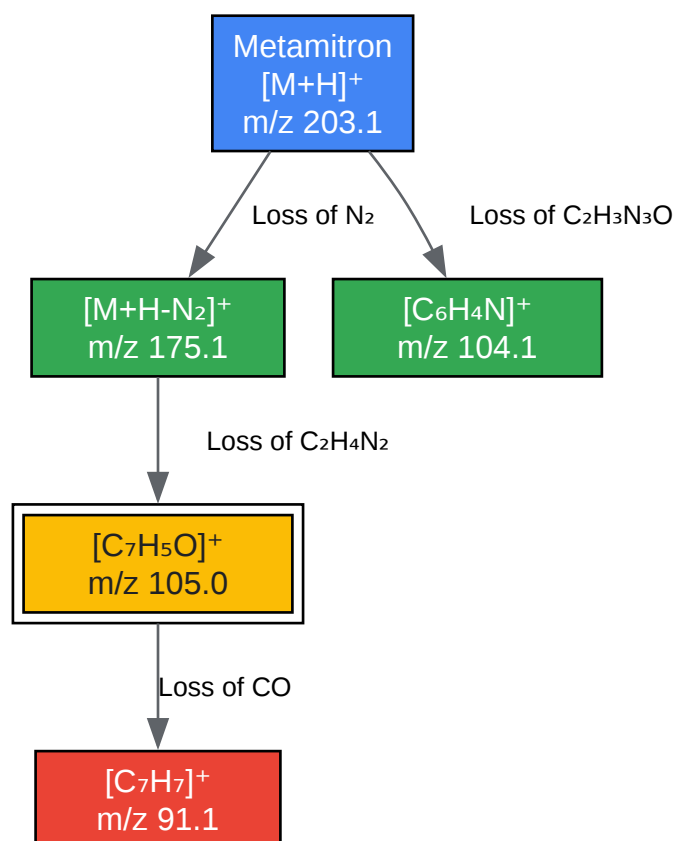
Experimental Workflow



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Caption: Workflow for **Metamitron** Residue Analysis.

Metamitron Fragmentation Pathway



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Caption: Key MS/MS Fragmentation of **Metamitron**.

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References

- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
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